3-nitro-2-phenyl-4H-chromen-4-one
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Overview
Description
3-nitro-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromen-4-one core structure with a nitro group at the third position and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-phenyl-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chromenone core can be reduced to chromanone using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxy derivatives: Formed by the reduction of the chromenone core.
Substituted derivatives: Formed by nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-nitro-2-phenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:
2-phenyl-4H-chromen-4-one: Lacks the nitro group and exhibits different biological activities.
3-amino-2-phenyl-4H-chromen-4-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
3-hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxy group, which affects its chemical properties and biological activities
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
3-nitro-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14-11-8-4-5-9-12(11)20-15(13(14)16(18)19)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMIGXOVQWXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440448 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10524-88-6 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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